N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
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Overview
Description
N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butoxyphenyl group, a fluorophenylmethoxy group, and a tetrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the coupling of various aromatic groups. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic or basic conditions.
Coupling Reactions: The butoxyphenyl and fluorophenylmethoxy groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
- N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
Uniqueness
N-(2-BUTOXYPHENYL)-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to the presence of the fluorophenylmethoxy group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-[5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-2-3-16-34-24-11-7-6-10-23(24)28-25(33)17-32-30-26(29-31-32)19-12-14-21(15-13-19)35-18-20-8-4-5-9-22(20)27/h4-15H,2-3,16-18H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDKRWHKVAATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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